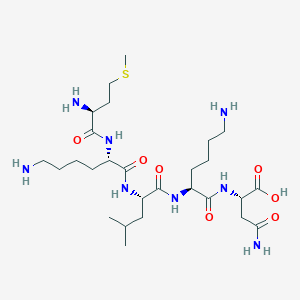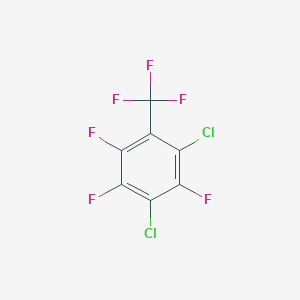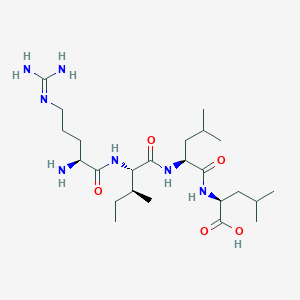![molecular formula C13H9Cl2NO3S2 B14183474 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide CAS No. 918635-19-5](/img/structure/B14183474.png)
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a thiophene ring attached via an ethenesulfonyl group.
Méthodes De Préparation
The synthesis of 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 2-(thiophen-3-yl)ethenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Analyse Des Réactions Chimiques
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Applications De Recherche Scientifique
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide can be compared with other similar compounds, such as:
2,4-Dichloro-N-(1,1-dioxo-tetrahydro-thiophen-3-yl)-benzamide: This compound has a similar structure but with a different substituent on the thiophene ring.
2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: This compound features a benzodioxin ring instead of a thiophene ring.
N-(1,1-dioxo-tetrahydro-thiophen-3-yl)-4-nitro-benzamide: This compound has a nitro group on the benzene ring, which can alter its chemical and biological properties.
Propriétés
Numéro CAS |
918635-19-5 |
|---|---|
Formule moléculaire |
C13H9Cl2NO3S2 |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
2,4-dichloro-N-(2-thiophen-3-ylethenylsulfonyl)benzamide |
InChI |
InChI=1S/C13H9Cl2NO3S2/c14-10-1-2-11(12(15)7-10)13(17)16-21(18,19)6-4-9-3-5-20-8-9/h1-8H,(H,16,17) |
Clé InChI |
RVYIQMUHCLUKMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C=CC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)


![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)


![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)



![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)

